5-(Aminomethyl)piperazine-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)piperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGANRDWMKINNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperazine 2,3 Dione Scaffolds in Synthetic Strategies
The piperazine-2,3-dione core is a key structural motif in synthetic chemistry, primarily valued for its role as a versatile scaffold. This scaffold allows for functionalization to create a wide array of bioactive molecules. csu.edu.auanu.edu.au Synthetic methods often involve the cyclization of dipeptides or the modification of a pre-existing piperazine-dione ring. csu.edu.auanu.edu.au The strategic placement of substituents on this core structure is a common approach to modulate the physicochemical and biological properties of the resulting compounds. ontosight.ai
The value of the related piperazine-2,5-dione scaffold, also known as a diketopiperazine, is well-documented. It is the smallest cyclic peptide structure and serves as a useful framework for creating diverse molecular architectures. nih.gov These scaffolds are not only synthetically accessible but are also found in nature. nih.gov The ability to readily introduce various substituents onto the piperazine-dione ring system allows chemists to systematically explore structure-activity relationships (SAR), a fundamental practice in drug discovery. nih.gov This adaptability makes the piperazine-dione scaffold a privileged structure in the design of new therapeutic agents. nih.gov
Contextualization of 5 Aminomethyl Piperazine 2,3 Dione Within the Piperazine Chemical Space
The piperazine (B1678402) chemical space is vast and significant in medicinal chemistry. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a structural component in numerous approved drugs and natural products. nih.govacs.org Its prevalence is due to its favorable properties, such as improving the aqueous solubility and pharmacokinetic profile of drug candidates. nih.gov The two nitrogen atoms provide sites for hydrogen bonding and can be readily modified, making piperazine a highly sought-after heterocyclic for developing new drug candidates with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov
Within this extensive chemical space, 5-(Aminomethyl)piperazine-2,3-dione represents a specific and functionally rich derivative. ontosight.ai Its structure is defined by a piperazine ring containing ketone groups at the 2 and 5 positions and a crucial aminomethyl group at the 3 position. ontosight.ai This particular arrangement of functional groups gives the molecule distinct chemical properties, including its reactivity and potential for forming complexes with biological targets like enzymes and receptors. ontosight.ai The presence of the primary amine on the aminomethyl substituent offers a key handle for further synthetic elaboration, allowing it to be used as a building block for more complex heterocyclic compounds. ontosight.ai
Overview of Key Research Trajectories for 5 Aminomethyl Piperazine 2,3 Dione
Transformations of the Piperazine-2,3-dione Ring System
The piperazine-2,3-dione core is susceptible to a variety of chemical transformations, including oxidation, reduction, and potential ring rearrangements, which are influenced by the reaction conditions and the nature of the reagents employed.
Oxidation Reactions of the Dione (B5365651) Functionality
The dione functionality of the piperazine-2,3-dione ring presents sites for oxidative reactions. While specific studies on this compound are not extensively detailed in the available literature, the general reactivity of similar α-dicarbonyl compounds suggests that oxidation could lead to ring-opened products or further functionalization. Oxidizing agents can target the carbon-carbon bond between the two carbonyl groups or the adjacent C-N bonds. The presence of the aminomethyl group may influence the reaction's course, potentially participating in or directing the oxidative process.
Reduction Pathways and Products
The reduction of the dione functionality in piperazine-2,3-diones can be achieved through various methods, including catalytic hydrogenation. The hydrogenation of pyridine (B92270) derivatives is a common route to obtaining piperidines. nih.gov For the piperazine-2,3-dione ring, reduction of the two amide-like carbonyl groups would lead to the corresponding piperazine. The conditions for such reductions often require transition metal catalysts and can be carried out under high pressure and temperature. nih.gov
A proposed mechanism for the reductive cyclization of dioximes to form piperazines involves the hydrogenolysis of N-O bonds to yield a diimine intermediate, which then cyclizes and undergoes further hydrogenation to the final piperazine product. mdpi.com A similar multi-step reduction pathway could be envisioned for the piperazine-2,3-dione ring, proceeding through hydroxyl or amino-alcohol intermediates.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reducing Agent | Potential Product(s) |
| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 5-(Aminomethyl)piperazine |
| This compound | Hydride Reagents (e.g., LiAlH₄) | Complex mixture, potential for over-reduction |
This table is illustrative of potential reactions based on general chemical principles.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions are plausible transformations for the piperazine-2,3-dione system, although specific examples involving this compound are not readily found. Such rearrangements can be initiated under various conditions, including photochemical mediation or through transannular reactions. researchgate.netnih.gov For instance, a photomediated ring contraction of N-benzoyl piperidines to N-benzoyl pyrrolidines has been reported, proceeding through a Norrish type II hydrogen atom transfer. nih.gov While structurally different, this demonstrates the potential for ring system alteration in piperidine (B6355638) derivatives.
In other heterocyclic systems, ring cyclization-expansion reactions have been observed during catalytic hydrogenation, leading to the formation of larger ring structures. researchgate.net The feasibility of such a reaction in this compound would depend on the specific substituents and reaction conditions.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of the piperazine-2,3-dione ring is a critical aspect of its chemistry. The amide bonds within the dione structure are susceptible to hydrolysis, which would lead to ring opening. This process is typically catalyzed by acid or base. The degradation would likely yield linear amino acid derivatives. The primary amine of the aminomethyl substituent could also influence the rate and pathway of hydrolysis through intramolecular catalysis or by altering the electronic properties of the ring.
Reactions Involving the Aminomethyl Substituent
The aminomethyl group attached to the piperazine ring provides a site for a range of chemical modifications due to the nucleophilic nature of the primary amine.
Nucleophilic Reactivity of the Primary Amine
The primary amine of the aminomethyl substituent is a key site of nucleophilic reactivity. This allows for a variety of chemical modifications, such as acylation, alkylation, and condensation reactions. The nucleophilicity of primary amines is well-established and generally follows the trend of being less nucleophilic than secondary amines but more so than ammonia (B1221849). masterorganicchemistry.com
The reactivity of this amine can be influenced by steric hindrance and the electronic effects of the piperazine-2,3-dione ring. Electron-withdrawing groups elsewhere on a molecule can reduce the nucleophilicity of an amine. masterorganicchemistry.com
Table 2: Representative Reactions of the Aminomethyl Group
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride, Acid anhydride | N-acylated derivative |
| Alkylation | Alkyl halide | N-alkylated derivative |
| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff base) |
| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound |
This table presents expected reactions based on the known reactivity of primary amines.
The nucleophilic character of the amine is fundamental to the synthesis of various derivatives of this compound, allowing for its incorporation into larger molecular frameworks.
Electrophilic Transformations and Derivatization
The piperazine-2,3-dione core, particularly the carbon atoms alpha to the carbonyl groups, is susceptible to electrophilic attack, provided the ring nitrogens are appropriately protected. A notable example of such a transformation is the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones, a reaction that highlights the potential for similar reactivity in the 2,3-dione isomer. nih.gov This type of reaction is synthetically valuable as it provides a direct route to intermediates for more complex molecules, such as the epidithiodiketopiperazines (ETPs), a class of biologically active fungal metabolites. nih.gov
The reaction typically employs cinchona alkaloids as Lewis base catalysts and an electrophilic sulfur transfer reagent. nih.gov The reactivity of the piperazine-2,5-dione ring system in these transformations is noted to be more challenging compared to simpler carbonyl compounds due to lower reactivity and increased steric bulk. nih.gov Optimization of catalyst loading, reagent stoichiometry, temperature, and solvent is crucial for achieving high yields. nih.gov
Derivatization can also be readily achieved at the exocyclic aminomethyl group or the piperazine ring nitrogens. The primary amine of the aminomethyl group can undergo standard reactions such as acylation, alkylation, and Schiff base formation. Furthermore, the piperazine nitrogens can be targeted for derivatization. Piperazine-based derivatives are widely used for modifying other molecules, such as enhancing the ionization efficiency of peptides in mass spectrometry by derivatizing their carboxyl groups with reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP). nih.gov This highlights the utility of the piperazine moiety in chemical modifications.
Table 1: Organocatalytic α-Sulfenylation of Substituted Piperazine-2,5-diones This table summarizes findings for the closely related piperazine-2,5-dione scaffold, suggesting potential reactivity for the 2,3-dione isomer.
| Substrate (Piperazine-2,5-dione derivative) | Sulfur Transfer Reagent | Catalyst | Product Yield | Reference |
|---|---|---|---|---|
| 1,4-Diacetyl-3,6-dimethylpiperazine-2,5-dione | 1-Benzylsulfanyl researchgate.netnih.govcsu.edu.autriazole | Cinchona Alkaloid | Moderate | nih.gov |
| Substituted piperazine-2,5-diones | 1-Phenylsulfanyl researchgate.netnih.govcsu.edu.autriazole | Cinchona Alkaloid | Excellent | nih.gov |
Condensation Reactions with Carbonyl Compounds
The active methylene (B1212753) group within the piperazine-2,3-dione ring can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reactivity is a cornerstone for building molecular complexity from the piperazine core. However, direct condensation with the parent piperazine-dione is often inefficient because the acidity of the N-H protons interferes with the desired C-H deprotonation required for enolate formation. uit.no
To overcome this, the piperazine nitrogens are typically activated through acylation, most commonly creating the 1,4-diacetylpiperazine-2,3-dione derivative. uit.noresearchgate.net This N-acetylation sufficiently increases the acidity of the α-carbon protons, facilitating enolate formation under basic conditions and subsequent aldol-type condensation with aldehydes. uit.no These reactions have been extensively studied for the piperazine-2,5-dione scaffold, where condensation with aromatic aldehydes in the presence of a base like triethylamine (B128534) yields arylidenepiperazinediones. uit.nochemrxiv.org It is possible to control the reaction stepwise to produce mono-arylidene or symmetrical and unsymmetrical bis-arylidene derivatives. researchgate.netmdpi.com For instance, using equimolar amounts of 1,4-diacetylpiperazine-2,5-dione (B1297580) and an aldehyde can yield a mono-arylidene product. mdpi.com
The resulting α,β-unsaturated carbonyl system in the arylidene products can undergo further reactions. For example, a Knoevenagel condensation with malononitrile (B47326) can introduce a dicyanomethylene group, leading to compounds with interesting electronic and spectral properties. mdpi.com
Table 2: Condensation Reactions of Activated Piperazine-2,5-diones with Aldehydes This table summarizes findings for the closely related piperazine-2,5-dione scaffold, suggesting potential reactivity for the 2,3-dione isomer.
| Piperazine-dione Reactant | Aldehyde | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Diacetylpiperazine-2,5-dione | Benzaldehyde | Triethylamine, DMF | 1-Acetyl-3-arylidenepiperazine-2,5-dione | uit.no |
| Piperazine-2,5-dione | Thiophene-3-carboxaldehyde (2 equiv.) | Acetic Anhydride, Sodium Acetate | Symmetrical bis-arylidene | researchgate.netmdpi.com |
| Piperazine-2,5-dione | Indole-3-carboxaldehyde (2 equiv.) | Acetic Anhydride, Sodium Acetate | Symmetrical bis-arylidene | researchgate.netmdpi.com |
| 1,4-Diacetylpiperazine-2,5-dione | Thiophene-3-carboxaldehyde (1 equiv.) | Acetic Anhydride, Sodium Acetate | Mono-arylidene | mdpi.com |
Substitution Reactions on the Piperazine-2,3-dione Scaffold
The piperazine-2,3-dione scaffold offers multiple sites for substitution reactions, primarily at the ring nitrogen atoms and the exocyclic primary amine. The piperazine ring itself is a privileged structure in medicinal chemistry, and its derivatives are common in a vast array of pharmaceuticals. nih.govnih.gov
The secondary amines of the piperazine ring (at positions 1 and 4) are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. For example, piperazine reacts with 4,5-dichloro-3H-1,2-dithiol-3-one, where the piperazine nitrogen acts as a nucleophile to displace a chlorine atom, forming a new C-N bond. mdpi.com The synthesis of various N-substituted piperazine derivatives is a common strategy in drug discovery to modulate pharmacological properties. nih.gov
The aminomethyl group at the C-5 position is another key handle for substitution. The primary amine can be functionalized through reactions like reductive amination, amide bond formation, or conversion into other functional groups. These modifications are crucial for tuning the molecule's polarity, size, and interaction with biological targets.
Detailed Mechanistic Studies of Select Chemical Transformations
Mechanistic investigations provide critical insights into the reactivity of the piperazine-2,3-dione system. The aldol (B89426) condensation with aldehydes has been a subject of such studies, particularly for the 2,5-dione isomer. uit.no A key finding is the necessity of N-acylation to enable the reaction. Without the acetyl groups, the N-H protons are more acidic than the α-C-H protons, preventing the formation of the required carbon enolate under basic conditions. uit.no The electron-withdrawing acetyl groups shift the acid-base equilibrium, favoring deprotonation at the α-carbon to initiate the condensation. uit.no
The stereochemistry of these condensation reactions has also been investigated. Condensation of activated piperazine-2,5-diones with methoxylated benzaldehydes has been shown to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.netchemrxiv.org Subsequent hydrogenation of these products can lead to the formation of cis and trans isomers, with the cis isomer often being the major product under specific hydrogenation conditions. researchgate.netchemrxiv.org
Mechanistic studies of electrophilic substitutions, such as the α-sulfenylation, indicate that the reaction proceeds through the formation of an enolate, which then attacks the electrophilic sulfur reagent. The choice of catalyst, such as a cinchona alkaloid, is critical in facilitating the deprotonation step and influencing the efficiency of the transformation. nih.gov These detailed studies are essential for the rational design of synthetic routes and the development of new derivatives based on the piperazine-dione scaffold.
Derivatives and Analogs of 5 Aminomethyl Piperazine 2,3 Dione: Synthesis and Structure Reactivity Relationships
Design Principles for Novel 5-(Aminomethyl)piperazine-2,3-dione Analogs
The design of new analogs of this compound is guided by established principles of medicinal chemistry aimed at systematically modifying the parent structure to explore and modulate its chemical properties. The piperazine (B1678402) moiety itself is a valuable scaffold for creating diverse chemical libraries. nih.govmdpi.com
Key design strategies focus on several areas of the molecule:
N-Substitution on the Piperazine Ring: The two nitrogen atoms of the piperazine ring are key sites for modification. nih.gov The nitrogen at position 1 can be functionalized to introduce a variety of substituents, thereby altering steric bulk, electronic properties, and hydrogen bonding capacity. The nitrogen atoms contribute to the physicochemical properties of the molecule, including water solubility, which is a crucial factor in many applications. nih.gov
Modification of the Aminomethyl Group: The primary amine of the 5-(aminomethyl) group is a handle for introducing a wide array of functionalities through reactions like acylation, alkylation, or sulfonylation. These modifications can significantly impact the molecule's polarity, size, and potential interaction with other molecules.
Alteration of the Piperazine-2,3-dione Core: While more synthetically challenging, modifications to the core ring structure itself, such as introducing substituents at the carbon atoms of the ring, can be explored. However, design efforts more commonly focus on the peripheral functional groups where modifications are more synthetically accessible.
Synthetic Routes to Substituted Derivatives of this compound
The synthesis of substituted derivatives of this compound can be approached through several strategic pathways. These routes generally involve either building the substituted piperazine-2,3-dione core from acyclic precursors or modifying a pre-existing piperazine-2,3-dione scaffold. chemrxiv.org
One common method for accessing substituted piperazine-2,5-diones, which can be adapted for the 2,3-dione isomer, involves the cyclization of dipeptides. chemrxiv.org A more versatile approach for generating diversity is the post-modification of a central scaffold. For instance, a multi-component reaction, such as the Ugi reaction, can be employed to rapidly construct complex piperazine-2,5-dione conjugates, a strategy that could potentially be adapted for the 2,3-dione isomers. nih.gov
A plausible general approach for synthesizing N-substituted derivatives would start with a protected form of this compound. The piperazine nitrogen could then be functionalized, followed by deprotection of the aminomethyl group, which could then be further modified if desired. The reaction of piperazine with reagents like 4,5-dichloro-3H-1,2-dithiol-3-one has been shown to produce mono- or di-substituted products depending on the stoichiometry, illustrating how piperazine nitrogens can be selectively functionalized. mdpi.com
| Synthetic Strategy | Description | Key Features | Reference |
| Di-peptide Cyclization | Cyclization of a suitable dipeptide precursor to form the piperazine-2,3-dione ring. | A fundamental method for forming the core heterocyclic structure. | chemrxiv.org |
| Post-Ugi Cascade Reaction | A multi-component reaction to build the heterocyclic core with inherent substitutions. | Allows for rapid construction of diverse and highly functionalized molecules. | nih.gov |
| Condensation Reactions | Condensation of piperazine-2,5-diones with aldehydes to form benzylidene derivatives, which can be subsequently reduced. | A method to introduce substituents onto the carbon backbone of the ring. | chemrxiv.org |
| Nucleophilic Substitution | Reaction of a piperazine with an electrophilic reagent to create N-substituted derivatives. | A versatile method for functionalizing the nitrogen atoms of the piperazine ring. | mdpi.com |
These synthetic methodologies provide a toolbox for chemists to create a wide range of derivatives for further study. The choice of route depends on the desired substitution pattern and the availability of starting materials.
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound analogs are heavily influenced by the electronic and steric nature of their substituents. mdpi.com The interplay of inductive and resonance effects can modulate the properties of the entire molecule.
Substituents on Piperazine Nitrogens: Attaching electron-withdrawing groups (EWGs) to the N1 or N4 positions will decrease the basicity of the nitrogen atoms. This, in turn, can affect the nucleophilicity of the amine and influence the reactivity of the adjacent carbonyl groups in the dione (B5365651) moiety. Conversely, electron-donating groups (EDGs) will increase the basicity of the nitrogens. The basicity of the piperazine nitrogens can be a critical factor in how the molecule interacts with other chemical species. nih.gov
Substituents on the Aminomethyl Group: Modification of the primary amine at the 5-position, for example, by converting it to an amide or a sulfonamide, replaces the basic amine with a less basic, more sterically hindered group. This change dramatically alters the chemical character of this part of the molecule, reducing its hydrogen-bonding donor capacity and nucleophilicity.
Stability of the Dione Ring: The piperazine-2,3-dione ring contains two amide-like linkages. The stability of this ring system can be influenced by substituents that introduce ring strain or alter the electronic character of the carbonyl groups. For example, bulky substituents on the ring nitrogens could potentially lead to conformational changes that affect ring stability. The selection of substituents with specific electronic and steric properties is crucial for modulating the molecule's characteristics. mdpi.com
Understanding these substituent effects is fundamental to predicting and controlling the chemical behavior of new analogs.
Structure-Reactivity Relationships within Series of Analogs
Structure-Reactivity Relationships (SRRs) provide a framework for understanding how systematic changes in molecular structure correlate with changes in chemical reactivity. For analogs of this compound, SRR studies would focus on quantifying how different substituents impact the molecule's properties. nih.gov
Investigations into the SRR of various piperazine-containing compounds have shown that the nature and position of substituents are critical for their activity. nih.gov For example, in some series, the presence of a halogen or trifluoromethyl group on an aromatic ring attached to the piperazine nitrogen can enhance activity, while in other cases, an unsubstituted piperazine ring is preferred. nih.gov
| Structural Modification | Potential Effect on Reactivity/Properties | Rationale | Reference |
| Introduction of EWG on N-aryl group | May increase reactivity of the dione carbonyls toward nucleophiles. | EWGs decrease electron density on the piperazine nitrogens, which can be transmitted to the carbonyls, making them more electrophilic. | mdpi.com |
| Introduction of bulky groups at N1 | May hinder reactions at the adjacent N4 and C2 positions. | Steric hindrance can block access of reagents to nearby reactive sites. | mdpi.com |
| Acylation of the 5-aminomethyl group | Decreases the overall basicity of the molecule. | The resulting amide is significantly less basic than the primary amine. | General chemical principle. |
| Introduction of H-bond donors/acceptors | Alters solubility and intermolecular interactions. | The ability to form hydrogen bonds is a key determinant of physical properties like solubility and melting point. | nih.gov |
By synthesizing a series of analogs with systematically varied substituents and measuring a specific chemical property (e.g., pKa, reaction rate with a model electrophile/nucleophile), quantitative SRRs can be established. This provides valuable insight into the electronic and steric demands of reactions involving this scaffold.
Conformational Analysis of Substituted this compound Derivatives
The three-dimensional shape, or conformation, of this compound derivatives is critical to understanding their reactivity. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the 2,3-dione functionality introduces two sp2-hybridized carbonyl carbons, which will flatten that portion of the ring. The resulting conformation is likely to be a twisted boat or a half-chair.
The orientation of substituents on the piperazine nitrogens will also significantly influence the ring's conformation and the spatial relationship between different parts of the molecule. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, can provide detailed insights into the preferred conformations of these molecules. chemrxiv.orgnih.gov The analysis of cis and trans isomers formed during synthesis can be accomplished using NMR, with X-ray crystallography confirming the solid-state structure. chemrxiv.org Understanding the conformational landscape is essential, as the spatial arrangement of functional groups dictates how a molecule can interact with other reagents.
Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl Piperazine 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Aminomethyl)piperazine-2,3-dione in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals, elucidation of through-bond and through-space correlations, and determination of the compound's stereochemistry.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus within the molecule.
The ¹H NMR spectrum is expected to display distinct signals for the protons of the piperazine (B1678402) ring, the aminomethyl substituent, and the amide and amine protons. The chemical shifts of the piperazine ring protons are influenced by the presence of the adjacent carbonyl groups and the aminomethyl substituent. In similarly functionalized piperazine derivatives, the N-CH₂ protons of the piperazine ring typically appear as broad signals in the range of δ 2.8-4.0 ppm. researchgate.net The protons of the aminomethyl group (-CH₂-NH₂) would likely resonate in a similar region, with the exact chemical shift dependent on the solvent and pH. The amide (N-H) protons are expected to appear as broad singlets, with their chemical shifts being highly solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate significantly downfield, typically in the range of δ 160-175 ppm, as seen in related piperazine-2,5-diones. csu.edu.au The carbons of the piperazine ring and the aminomethyl group would appear in the aliphatic region, generally between δ 40-60 ppm. lew.romdpi.com Computational prediction methods suggest that for the parent piperazine-2,3-dione, the carbonyl carbons would appear around δ 165 ppm and the methylene (B1212753) carbons of the ring at approximately δ 45 ppm. np-mrd.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Piperazine-2,3-dione Core Structure
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2, C3 (C=O) | - | ~165 |
| C5, C6 (CH₂) | ~3.5 | ~45 |
| NH | Variable | - |
Note: These are predicted values for the unsubstituted piperazine-2,3-dione ring and will be influenced by the aminomethyl substituent at the 5-position.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on the piperazine ring and the proton of the aminomethyl group, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal in the piperazine ring and the aminomethyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the aminomethyl protons to the C5 and C6 carbons of the piperazine ring, and from the ring protons to the carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.
Stereochemical Assignment via NMR Spectroscopy
The 5-position of this compound is a stereocenter, meaning the compound can exist as enantiomers. NMR spectroscopy, particularly NOESY, is a powerful technique for determining the relative stereochemistry in substituted piperazine derivatives. csu.edu.au For instance, in a chiral environment or with the use of chiral solvating agents, separate NMR signals for the enantiomers may be observed. Furthermore, NOESY can reveal through-space interactions that are dependent on the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the aminomethyl substituent (axial or equatorial). rsc.org In studies of substituted piperazine-2,5-diones, NOE enhancements have been used to distinguish between cis and trans isomers. csu.edu.au
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₉N₃O₂). This is a critical step in confirming the identity of the synthesized compound. nih.gov
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the molecule. The fragmentation patterns of piperazine derivatives are well-documented and typically involve cleavages of the piperazine ring and its substituents. rsc.orgnih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely include:
Loss of the aminomethyl group ([M - CH₂NH₂]⁺).
Cleavage of the piperazine ring, leading to fragments corresponding to different portions of the ring.
Decarbonylation (loss of CO).
Table 2: Expected Key Fragmentation Ions for this compound
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M - NH₃]⁺ | Loss of ammonia (B1221849) from the aminomethyl group |
| [M - CO]⁺ | Loss of a carbonyl group |
| [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
N-H stretching: Amide and amine N-H stretches would appear as broad bands in the region of 3200-3500 cm⁻¹. libretexts.org
C-H stretching: Aliphatic C-H stretches from the piperazine ring and aminomethyl group would be observed around 2850-3000 cm⁻¹.
C=O stretching: The carbonyl groups of the dione will exhibit strong, characteristic stretching vibrations, typically in the range of 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.
N-H bending: Amine and amide N-H bending vibrations would be present in the 1550-1650 cm⁻¹ region. researchgate.net
C-N stretching: These vibrations would appear in the fingerprint region, typically between 1000-1250 cm⁻¹. niscpr.res.in
The Raman spectrum will also show these vibrational modes, but with different relative intensities. For instance, the C=O stretch is typically a strong band in the IR spectrum, while C-C and C-N stretches may be more prominent in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. niscpr.res.in
X-ray Crystallography for Solid-State Structural Determination
The piperazine ring can adopt various conformations, with the chair form being the most common. mdpi.com However, twist-boat conformations have also been observed, particularly in sterically hindered derivatives. rsc.org The presence of the aminomethyl group at a chiral center would lead to specific packing arrangements in the crystal lattice, likely involving intermolecular hydrogen bonding between the amine and amide protons and the carbonyl oxygens. These interactions would play a crucial role in stabilizing the crystal structure. An X-ray diffraction study would unambiguously determine the relative and absolute stereochemistry of the molecule if a single crystal can be obtained and the data is of sufficient quality. mdpi.com
Analysis of Molecular Conformation and Tautomeric Forms in the Crystal Lattice
Furthermore, the presence of amide and amine functionalities raises the possibility of tautomerism. The piperazine-2,3-dione moiety could potentially exist in keto-enol or lactam-lactim tautomeric forms. Spectroscopic analysis, particularly solid-state NMR, in conjunction with single-crystal X-ray diffraction, would be essential to definitively identify the predominant tautomeric form in the solid state. The precise bond lengths and angles determined from crystallographic data would provide unambiguous evidence for one tautomer over the others.
| Structural Parameter | Description | Anticipated Findings from Crystallographic Data |
| Piperazine Ring Conformation | The puckering of the six-membered piperazine ring. | Likely to be a chair conformation, but could be influenced by crystal packing forces. |
| Aminomethyl Group Orientation | The dihedral angle defining the position of the -CH₂NH₂ group relative to the ring. | A specific orientation that minimizes steric hindrance and maximizes favorable intermolecular interactions. |
| Tautomeric State | The location of protons and the nature of the double bonds within the piperazine-2,3-dione core. | Expected to be the diketo form, but the presence of other tautomers cannot be ruled out without experimental data. |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, the presence of multiple hydrogen bond donors (N-H groups in the piperazine ring and the aminomethyl group) and acceptors (carbonyl oxygens) suggests that hydrogen bonding will be the dominant force in directing the crystal packing.
It is anticipated that a robust network of intermolecular hydrogen bonds would be observed. For instance, the aminomethyl group of one molecule could form hydrogen bonds with the carbonyl oxygen atoms of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The amide N-H groups of the piperazine ring are also prime candidates for participating in strong hydrogen bonding interactions.
The specific patterns of these interactions, or crystal packing motifs, are critical in determining the physical properties of the crystal, such as its melting point, solubility, and stability. The analysis of these motifs would reveal how the individual molecules assemble into a highly ordered, repeating structure.
| Interaction Type | Potential Donors | Potential Acceptors | Expected Motif |
| Hydrogen Bonding | -NH (piperazine ring)-NH₂ (aminomethyl group) | O=C (carbonyl groups) | Chains, sheets, or 3D networks. Head-to-tail or head-to-head arrangements. |
| van der Waals Forces | All atoms | All atoms | Contribute to overall crystal cohesion. |
Computational Chemistry and Theoretical Investigations of 5 Aminomethyl Piperazine 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure and energetic stability, which are crucial for predicting reactivity and potential biological interactions.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules in their lowest energy state (ground state). For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine optimized molecular structures. researchgate.net
In a study on 1,4-dimethylpiperazine-2,3-dione, a related compound, the piperazine-2,3-dione ring was found to adopt a half-chair conformation. nih.gov This non-planar arrangement is a common feature of six-membered heterocyclic rings. The positions of the atoms and the bond lengths are determined with high accuracy through these computational methods. For instance, in piperazine-1,4-diium (B1225682) bis(sulfanilate), DFT calculations have been used to determine bond lengths, such as the C-C bond, which was calculated to be around 1.5069 Å. researchgate.net These theoretical calculations are often corroborated by experimental data from X-ray crystallography.
Table 1: Representative Calculated Bond Lengths in Piperazine-Containing Compounds from DFT Studies
| Bond | Calculated Bond Length (Å) (Compound) |
|---|---|
| C-C | 1.5069 (Piperazine-1,4-diium bis(sulfanilate)) researchgate.net |
| C-N | ~1.3-1.4 (General Piperazine Derivatives) |
| C=O | ~1.2 (General Diketopiperazines) |
Note: This data is for analogous compounds and serves as an estimation for 5-(Aminomethyl)piperazine-2,3-dione.
Ab Initio Calculations for Energetic Properties
Conformational Analysis and Potential Energy Surfaces
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. The potential energy surface (PES) maps the energy of these conformers, identifying the most stable, low-energy structures.
For piperazine rings, the chair conformation is typically the most stable. In the case of 1,4-dimethylpiperazine-2,3-dione, a half-chair conformation is observed. nih.gov The introduction of substituents, such as the aminomethyl group in this compound, will influence the conformational preference. The substituent can adopt either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. Dynamic NMR studies on N,N'-substituted piperazines have been used to investigate these conformational behaviors and determine the energy barriers between different conformers. nih.govresearchgate.net
Studies of Tautomerism and Isomerism in Piperazine-2,3-dione Systems
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Piperazine-2,3-dione can theoretically exist in keto-enol and amide-imidic acid tautomeric forms. Computational studies on analogous systems, such as 1,3-oxazine-4,6-diones, have utilized DFT to evaluate the relative stabilities of different tautomers. researchgate.net
Such studies have shown that the diketo form is generally the most stable. researchgate.net The presence of solvents can influence the tautomeric equilibrium. orientjchem.orgresearchgate.net For this compound, the equilibrium between the diketo and possible enol forms is a key aspect of its chemical character.
Table 2: Theoretical Relative Stability of Tautomers in a Related Heterocyclic Dione (B5365651) System
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Diketo | 0.0 (Most Stable) |
| Enol 1 | +0.7 - +8.7 researchgate.net |
| Enol 2 | +10.4 - +14.4 researchgate.net |
Note: Data from a study on 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones, illustrating the general preference for the diketo form. researchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule. stackexchange.com It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular hydrogen bonding. This analysis also calculates the natural atomic charges on each atom, offering insights into the molecule's polarity and reactive sites.
In studies of piperazine derivatives, NBO analysis has been used to understand charge delocalization and the nature of hydrogen bonding interactions. researchgate.netresearchgate.net For this compound, NBO analysis would be expected to show significant negative charges on the oxygen and nitrogen atoms of the dione and aminomethyl groups, respectively, making these sites susceptible to electrophilic attack. Conversely, the adjacent carbon and hydrogen atoms would carry partial positive charges.
Table 3: Example of NBO Charges on Atoms in a Piperazine-like System
| Atom | NBO Charge (e) |
|---|---|
| Carbonyl Carbon | Positive |
| Carbonyl Oxygen | Negative |
| Amine Nitrogen | Negative |
| Amine Hydrogen | Positive |
Note: This table represents a qualitative expectation of charge distribution based on NBO analysis principles.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as NMR and IR spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and conformation.
DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. For piperazine, vibrational analysis has been performed to assign the observed bands to specific molecular motions, such as N-H and C-H stretching. niscpr.res.inresearchgate.net Similarly, computational methods can predict NMR chemical shifts. github.io Recent advancements using graph neural networks have shown promise in rapidly and accurately predicting 13C and 1H NMR spectra. nih.gov For this compound, theoretical prediction of its NMR and IR spectra would be instrumental in its characterization.
Table 4: Representative Calculated Vibrational Frequencies for Piperazine
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Symmetric Stretching | 3207 niscpr.res.in |
| C-H Stretching | 2800-3100 researchgate.net |
| C-C Stretching | 1055-1120 researchgate.net |
| C-N Stretching | 1199-1323 researchgate.net |
Note: Data is for the parent piperazine molecule and provides a reference for the expected spectral regions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively available in the public domain, the dynamic behavior and solvent effects of this compound can be inferred from computational studies on analogous piperazine and diketopiperazine structures. MD simulations provide a powerful lens to understand the conformational flexibility, intramolecular interactions, and the influence of the surrounding solvent environment on the molecule's structure and energetics over time.
Dynamic Behavior and Conformational Flexibility
The aminomethyl substituent at the 5-position introduces additional degrees of freedom. The rotation around the C5-C(methylene) and C(methylene)-N bonds will lead to various orientations of the aminomethyl group relative to the piperazinedione ring. These orientations can be broadly categorized as axial or equatorial. Computational studies on other substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the terminal amino group and the oxygen of the C3-keto group, or with one of the ring nitrogens, which would significantly influence the conformational landscape.
The relative energies of these different conformers determine their population at equilibrium. MD simulations can map these energy landscapes and calculate the energetic barriers for conversion between different conformational states.
Illustrative Conformational Energy Profile
| Conformer Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol, Hypothetical) | Key Stabilizing Interactions |
|---|---|---|---|
| Equatorial-Extended | N1-C6-C5-C(methylene) ≈ 180° | 1.5 | Steric minimization |
| Axial-Folded | N1-C6-C5-C(methylene) ≈ 60° | 0.0 | Intramolecular H-bond (NH2 to C3=O) |
This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific quantum mechanical calculations or detailed MD simulations.
Solvent Effects
The solvent environment is expected to have a profound impact on the dynamic behavior of this compound due to the presence of multiple hydrogen bond donors (amine and amide N-H) and acceptors (keto C=O and amine N).
In polar protic solvents , such as water, the solvent molecules can form strong hydrogen bonds with the solute. This would likely lead to:
Stabilization of polar conformers: Conformations with a larger dipole moment would be stabilized.
Disruption of intramolecular hydrogen bonds: The solvent molecules will compete for hydrogen bonding sites, potentially disrupting any intramolecular hydrogen bonds that might be stable in the gas phase or in non-polar solvents.
Increased conformational flexibility: By solvating the polar groups, the energy barriers between different conformations might be lowered.
In aprotic polar solvents , such as DMSO or acetonitrile, the solvent can act as a hydrogen bond acceptor but not a donor. This would favor conformations where the N-H groups of the piperazinedione and the aminomethyl group are exposed to the solvent.
In non-polar solvents , such as cyclohexane (B81311) or chloroform, intramolecular hydrogen bonding would be favored to a greater extent as there is no competition from the solvent. This would lead to a more rigid structure, with the molecule adopting a folded conformation to satisfy its internal hydrogen bonding potential. Studies on the kinetics of diketopiperazine formation have shown that the reaction rates are significantly affected by solvent properties, underscoring the importance of solvent-solute interactions. rsc.org
Summary of Expected Solvent Effects
| Solvent Type | Primary Interaction | Expected Effect on Conformation |
|---|---|---|
| Polar Protic (e.g., Water) | Strong H-bonding with solute | Favors extended conformations, disrupts intramolecular H-bonds |
| Polar Aprotic (e.g., DMSO) | H-bond acceptor | Solvates N-H groups, may favor specific conformers |
Applications of 5 Aminomethyl Piperazine 2,3 Dione As a Versatile Synthetic Building Block
Utility in the Construction of Complex Heterocyclic Scaffolds
The 5-(aminomethyl)piperazine-2,3-dione scaffold is a functionalized building block for creating a variety of more complex heterocyclic systems. The piperazine-2,3-dione core contains two amide groups and the side chain possesses a primary amine, both of which can participate in a range of chemical transformations.
The piperazine-dione moiety is a recognized scaffold that can be functionalized to produce a wide array of bioactive molecules. csu.edu.au The synthesis of the parent piperazine-2,3-dione can be achieved through the cyclization of ethylenediamine. google.com The subsequent introduction of the aminomethyl group at the C5 position, as described in the synthesis by Nguyen et al. (2009), creates a trifunctional reagent. nih.gov The two ring nitrogens and the exocyclic primary amine serve as handles for further synthetic elaboration. For instance, the primary amine can be acylated, alkylated, or used in condensation reactions to append other rings, while the ring nitrogens can undergo N-alkylation or N-acylation, leading to diverse and complex structures.
The general utility of piperazine-dione cores in building complex heterocycles is well-documented. For example, piperazine-2,5-diones have been used as templates to synthesize a large number of structurally diverse nitrogen heterocycles. researchgate.net This established reactivity suggests a similar potential for the 2,3-dione isomer. The presence of the aminomethyl group offers an additional, highly reactive site for modification, enhancing its utility. A hypothetical reaction could involve the condensation of the aminomethyl group with a dicarbonyl compound to form a new heterocyclic ring fused or linked to the piperazine (B1678402) core.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reactant for Aminomethyl Group | Potential Product Class |
|---|---|---|
| Pictet-Spengler Reaction | Aldehyde (e.g., Tryptophal) | β-carboline-piperazinedione conjugates |
| Hantzsch Pyrrole Synthesis | α-haloketone and β-ketoester | Pyrrole-substituted piperazinediones |
| Paal-Knorr Furan Synthesis | 1,4-dicarbonyl compound | Furan-substituted piperazinediones |
Role in the Synthesis of Chiral Organic Molecules
The carbon atom at the 5-position of the piperazine ring in this compound is a stereocenter. This intrinsic chirality makes the compound a valuable precursor for the synthesis of enantiomerically pure organic molecules. By starting with an enantiomerically pure form of this compound, chemists can transfer that chirality to new, more complex products.
The synthesis of chiral piperazines from readily available α-amino acids is an established strategy in organic chemistry. rsc.org This highlights the feasibility of producing enantiopure this compound, likely starting from a chiral diamine precursor. Once obtained in a stereochemically pure form, it can be used as a chiral building block. Chiral amines are frequently used as auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.govnih.gov
The aminomethyl group can be used to direct stereoselective transformations on molecules attached to it, or the entire chiral scaffold can be incorporated into a larger molecule, imparting its stereochemistry to the final product. For example, its integration into a drug molecule could ensure the correct stereoisomer is formed, which is often crucial for therapeutic activity and reducing side effects. The development of methods for synthesizing chiral piperidines and other N-heterocycles often relies on such chiral pool starting materials or on asymmetric catalysis. nih.govnih.gov
Precursor for Scaffold Diversity in Combinatorial Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of different but related compounds, known as a library. nih.gov The structure of this compound is ideally suited for this purpose. It possesses three distinct points of diversity that can be independently modified.
The Exocyclic Aminomethyl Group: This primary amine can be readily acylated with a wide range of carboxylic acids or sulfonyl chlorides, or reductively aminated with various aldehydes and ketones.
The N1-position of the Piperazine Ring: This secondary amide nitrogen can be alkylated or acylated.
The N4-position of the Piperazine Ring: This secondary amide nitrogen can also be functionalized, potentially with different reagents than the N1 position for further diversity.
This trifunctional nature allows for a "three-dimensional" expansion of chemical space. By using a set of different building blocks for each of the three positions, a vast library of unique compounds can be generated from a single core scaffold. Piperazine-based scaffolds are known to be valuable in the construction of DNA-encoded chemical libraries (DECLs), where their stereochemical and positional diversity is exploited to create collections of millions of compounds for screening against biological targets. nih.gov The piperazine-2,5-dione moiety is specifically noted as a useful scaffold for functionalization to create bioactive molecules. csu.edu.au
Table 2: Illustrative Combinatorial Library from this compound
| Scaffold Position | Building Block Type (Example) | Number of Variations (Hypothetical) |
|---|---|---|
| Aminomethyl Group | Carboxylic Acids (R-COOH) | 100 |
| N1-position | Alkyl Halides (R'-X) | 50 |
| N4-position | Acyl Chlorides (R''-COCl) | 50 |
| Total Library Size | 100 x 50 x 50 = 250,000 compounds |
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces. The structure of this compound contains multiple hydrogen bond donors (the N-H groups of the amides and the amine) and hydrogen bond acceptors (the carbonyl oxygens). This makes it an excellent candidate for building well-defined supramolecular assemblies.
Piperazine and its derivatives are widely used as building blocks for self-assembling supramolecular networks. rsc.org Similarly, piperazine-2,5-diones (also known as cyclodipeptides) have a strong tendency to self-assemble into higher-order structures like gels and tapes, driven by intermolecular hydrogen bonding between the amide groups. researchgate.netmdpi.com This self-assembly behavior is critical for the development of new functional materials.
The this compound molecule can form predictable hydrogen bonding patterns. For example, the amide functionalities can form the classic head-to-tail hydrogen bonds seen in peptides and other piperazinediones, leading to the formation of linear chains or tapes. nih.gov The aminomethyl side chain provides an additional site for interaction, allowing for the creation of more complex two-dimensional or three-dimensional networks. These architectures could find use in areas such as crystal engineering, gel formation, and the development of materials with specific recognition properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperazine-2,3-dione |
| Piperazine-2,5-dione |
| Ethylenediamine |
Future Directions and Emerging Research Avenues for 5 Aminomethyl Piperazine 2,3 Dione
Development of Highly Efficient and Selective Catalytic Methodologies
The synthesis of piperazine (B1678402) rings, the core of 5-(aminomethyl)piperazine-2,3-dione, has traditionally relied on methods that can be improved in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on developing advanced catalytic systems to streamline the synthesis of this and related compounds.
An analytical review of piperazine synthesis highlights two main catalytic routes: intermolecular and intramolecular cyclization. researchgate.netscispace.com Highly selective processes, such as the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine, are particularly advantageous. researchgate.netscispace.com For a substituted compound like this compound, adapting these methods or developing new ones is a key research goal.
Future efforts may concentrate on:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on magnesium oxide (Pd/MgO) or various metals on zeolite supports (e.g., Co/H-ZSM-5), offers significant advantages in terms of catalyst recovery and reuse. researchgate.netscispace.com Research into novel heterogeneous catalysts could lead to more sustainable and cost-effective production methods. A recently developed method for synthesizing piperazines from primary amines utilizes a 5%-Pd/C catalyst for the reductive cyclization of dioximes, a technique that could be adapted for creating complex piperazine structures. mdpi.comnih.gov
Homogeneous Catalysis: Ruthenium- and palladium-based homogeneous catalysts have shown great promise in the synthesis of N-heterocycles. organic-chemistry.org For instance, a (pyridyl)phosphine-ligated ruthenium(II) complex can catalyze the coupling of diols and diamines to form piperazines. organic-chemistry.org Similarly, palladium-catalyzed aerobic oxidative cyclization presents a powerful tool for creating piperazine and piperazinone rings. organic-chemistry.org The development of catalysts specifically designed for the asymmetric synthesis of chiral piperazine-2,3-diones would be a significant step forward.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, reducing the environmental footprint of the synthetic process.
| Catalyst Type | Example | Potential Advantage for Synthesis |
| Heterogeneous | 5%-Pd/C | Straightforward structural modification and catalyst recyclability. mdpi.comnih.gov |
| Homogeneous | [Ir(ppy)2(dtbpy)]PF6 | Mild reaction conditions using visible-light promotion. organic-chemistry.org |
| Mineral-Based | Olivine | Potential for diastereoisomeric selectivity in DKP formation. elsevierpure.com |
Exploration of Novel Reaction Pathways and Unconventional Transformations
Moving beyond traditional cyclization methods, the exploration of novel reaction pathways is critical for accessing complex molecules like this compound with greater efficiency.
Key areas of exploration include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. A recently developed post-Ugi cascade reaction has been used to create tryptamine-piperazine-2,5-dione conjugates, demonstrating the power of this approach to build diverse libraries of related compounds. nih.gov Applying a similar strategy could provide a convergent and efficient route to this compound and its derivatives.
Photoredox Catalysis: Visible-light-promoted reactions represent a green and powerful approach in modern organic synthesis. An organic photoredox catalysis method has been successfully used for the synthesis of a broad range of piperazines through a 6-endo-trig radical cyclization. organic-chemistry.org This method's operational simplicity makes it an attractive avenue for future synthetic efforts toward the target molecule.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be employed to accelerate key steps in the formation of the this compound scaffold. mdpi.com
Advancements in Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
Understanding and optimizing reaction conditions requires precise monitoring. Advancements in spectroscopic techniques are crucial for gaining real-time insights into the synthesis of this compound.
Future research will benefit from:
In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactants, intermediates, and products as the reaction progresses. This provides invaluable kinetic and mechanistic data, enabling rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Advanced NMR Methods: For structurally similar piperazine-2,5-diones, detailed NMR spectroscopic methods have been instrumental in assigning the relative stereochemistry (cis vs. trans isomers). csu.edu.auanu.edu.auchemrxiv.org These analyses, which compare experimental and predicted J-coupling values and utilize the anisotropic effects of substituents, could be directly applied to characterize the stereochemical outcome of synthetic routes to this compound. csu.edu.au
Mass Spectrometry-Based Techniques: The development of real-time mass spectrometry techniques, such as ReactIR and Flow-MS, can provide highly sensitive monitoring of reaction progress, even for very low concentration intermediates.
| Technique | Application in Synthesis | Expected Outcome |
| In-situ NMR/IR | Real-time monitoring of reaction mixtures | Mechanistic insights and kinetic data for rapid optimization. |
| Advanced NMR | Stereochemical assignment of final products | Confirmation of cis/trans isomerism and conformational analysis. csu.edu.au |
| Flow-MS | High-throughput reaction screening | Rapid identification of optimal reaction conditions. |
Predictive Modeling and Data-Driven Synthesis using Advanced Computational Tools
The integration of computational chemistry and machine learning is set to revolutionize synthetic planning. For this compound, these tools can predict reaction outcomes and guide experimental design.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict transition state energies, and rationalize observed selectivities. This is particularly useful for understanding the factors that control stereoselectivity in catalytic cyclization reactions.
Molecular Docking and Simulation: As demonstrated in the initial identification of this compound as a potential ligand from the GDB-11 chemical universe database, computer simulation is a powerful tool. nih.gov Docking studies can predict the binding of synthetic intermediates to a catalyst's active site, helping to refine catalyst design for improved efficiency and selectivity. nih.gov
Machine Learning Algorithms: By training algorithms on large datasets of known reactions, it is possible to predict the optimal conditions for new transformations. This data-driven approach can significantly reduce the experimental effort required to develop and optimize a synthetic route.
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
While the focus remains on synthetic aspects, the interface with materials science offers intriguing avenues for research. The synthetic methodologies developed for this compound could be leveraged in the creation of novel functional materials. The piperazine scaffold is a component of many approved drugs, and synthetic approaches are constantly being refined. nih.govnih.gov
The 1,3,5-triazine (B166579) ring, another nitrogen-containing heterocycle, is extensively used as a core for functional materials, including those with photo- and electroluminescent properties. rsc.org Research in this area focuses on the design and synthesis of star-shaped and polymeric derivatives for applications in sensors and data storage. rsc.org The synthetic strategies employed for these materials, particularly those involving the controlled coupling of aromatic and heterocyclic units, could inspire new approaches for incorporating the this compound moiety into larger, functional architectures. This could involve using the aminomethyl group as a handle for polymerization or for attachment to a material's surface, creating new hybrid materials with unique synthetic origins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for functionalizing the piperazine-2,3-dione core in compounds like 5-(Aminomethyl)piperazine-2,3-dione?
- Methodological Answer : The synthesis often involves reductive alkylation of ethylenediamine with carbonyl compounds, followed by cyclization with diethyl oxalate to form the dione ring. For example, 1,4-disubstituted derivatives are synthesized via a two-step process: (1) reductive alkylation to form diamines and (2) reaction with diethyl oxalate under reflux conditions . Modifications at the aminomethyl position may require protecting-group strategies or nucleophilic substitutions, as seen in analogous piperazine-dione syntheses .
Q. How are structural elucidation and purity of this compound derivatives validated experimentally?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identification of C=O stretches (1650–1670 cm⁻¹) for the dione moiety .
- ¹H/¹³C NMR : Analysis of methylene protons (~δ 3.5–4.5 ppm) and substituent-induced splitting patterns .
- Elemental analysis : Confirmation of C, H, N composition .
- Mass spectrometry : Fragmentation patterns to verify molecular weight and functional groups .
Q. What in vitro assays are used to evaluate the biological activity of piperazine-2,3-dione derivatives?
- Methodological Answer : Anthelmintic activity is typically assessed using Enterobius vermicularis and Fasciola hepatica models, with compound efficacy compared to reference drugs like piperazine hydrate via motility inhibition assays . For receptor-targeted studies (e.g., NMDA or 5-HT receptors), competitive ligand displacement assays and calcium flux measurements are employed .
Advanced Research Questions
Q. How do substituent variations at the 1,4-positions of piperazine-2,3-dione influence receptor selectivity and pharmacological activity?
- Methodological Answer : Substituent bulk and hydrophobicity critically modulate receptor interactions. For example:
- NMDA receptor antagonists : Bulky aromatic groups (e.g., phenanthrenyl) at the N1 position enhance selectivity for NR2C/NR2D subunits over NR2A/NR2B .
- Anthelmintic activity : Lipophilic benzyl or phenylethyl groups improve membrane permeability, enhancing parasite growth inhibition .
- Computational docking studies (e.g., AutoDock Vina) can predict binding poses to guide rational design .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine-2,3-dione derivatives?
- Methodological Answer : Discrepancies often arise from divergent assay conditions or substituent stereochemistry. Strategies include:
- Systematic SAR libraries : Synthesize analogs with incremental structural changes (e.g., alkyl chain length, halogen placement) to isolate critical pharmacophores .
- Functional assays : Compare receptor binding (e.g., Ki values) with functional outcomes (e.g., Ca²⁺ signaling) to distinguish allosteric vs. competitive effects .
- Meta-analysis : Cross-reference datasets from independent studies to identify consensus trends .
Q. How can computational methods optimize the synthesis and bioactivity of this compound derivatives?
- Methodological Answer :
- Retrosynthetic planning : Tools like Synthia or AiZynthFinder propose efficient routes using known reaction databases .
- Quantum mechanics (QM) : Calculate transition-state energies to predict cyclization efficiency in dione formation .
- Machine learning (ML) : Train models on bioactivity data (e.g., IC50, logP) to prioritize high-potential analogs for synthesis .
Q. What experimental evidence supports the role of this compound derivatives in modulating dimeric protein-protein interactions?
- Methodological Answer :
- SPR/BLI assays : Measure binding kinetics to target proteins (e.g., FPR1/FPR2 receptors) .
- X-ray crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions with the dione carbonyl groups .
- Mutagenesis studies : Validate key residues (e.g., Arg/Lys in binding pockets) critical for ligand recognition .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
